N-(3-methylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide

Description

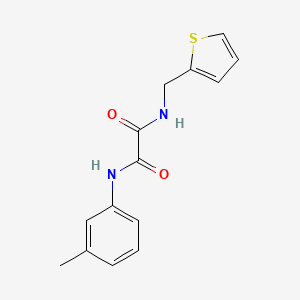

N-(3-methylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide is a diamide compound featuring an ethanediamide (oxalamide) backbone with two distinct substituents: a 3-methylphenyl group and a thiophen-2-ylmethyl moiety. The ethanediamide structure is a well-known pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding, which is critical for interactions with biological targets .

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-10-4-2-5-11(8-10)16-14(18)13(17)15-9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECAYYSGPURXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure consists of a 3-methylphenyl group and a thiophen-2-ylmethyl moiety linked through an ethanediamide backbone, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of antimicrobial and anticancer research.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties effective against various bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.

- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways relevant to cancer progression and microbial resistance.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cell lines | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to measure cell proliferation, revealing a 50% inhibitory concentration (IC50) indicative of its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets associated with cancer and microbial infections. These studies suggest strong interactions with target proteins, supporting the observed biological activities.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Thiazoles are common in bioactive molecules due to their metabolic stability .

- Substituent Electronics : Electron-withdrawing groups (e.g., chloro-fluoro in Compound 273) enhance binding to enzyme active sites but may reduce bioavailability. The target’s 3-methylphenyl group balances lipophilicity and steric bulk .

- Backbone Modifications : Phosphonate derivatives (e.g., Compound 2b) lack the diamide’s hydrogen-bonding capacity, leading to reduced herbicidal efficacy despite similar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.